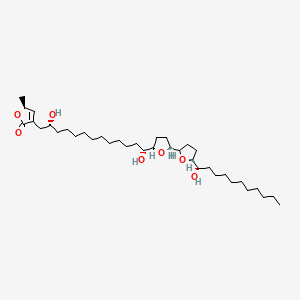
Butriptyline hydrochloride
Overview
Description
Butriptyline hydrochloride is a tricyclic antidepressant that has been used in Europe since the 1970s. It is chemically related to other tricyclic antidepressants such as amitriptyline and nortriptyline. This compound is known for its potent antihistamine and anticholinergic effects, which contribute to its therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butriptyline hydrochloride involves several steps, starting from the basic structure of dibenzocycloheptene. The key steps include:
Formation of the dibenzocycloheptene core: This is achieved through a series of cyclization reactions.
Introduction of the side chain: The side chain is introduced via alkylation reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of intermediates are synthesized and purified.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification and crystallization: The final product is purified and crystallized to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butriptyline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Butriptyline can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the side chain or the core structure.
Substitution: Substitution reactions can occur at various positions on the dibenzocycloheptene core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of butriptyline, which can have different pharmacological properties .
Scientific Research Applications
Butriptyline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties of tricyclic antidepressants.
Biology: It is used in research on neurotransmitter systems and receptor binding.
Medicine: It has been studied for its effects on depression and other psychiatric disorders.
Industry: It is used in the development of new antidepressant drugs and formulations.
Mechanism of Action
Butriptyline hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances mood and alleviates depressive symptoms. The compound also has potent antihistamine and anticholinergic effects, which contribute to its sedative properties .
Comparison with Similar Compounds
Butriptyline hydrochloride is similar to other tricyclic antidepressants such as:
Uniqueness
This compound is unique in its relatively potent antihistamine and anticholinergic effects, which result in reduced sedation and lower risk of interactions with other medications compared to other tricyclic antidepressants .
Properties
IUPAC Name |
N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N.ClH/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21;/h4-11,16,21H,12-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWAFEJHLHEFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-73-9 | |
| Record name | 5H-Dibenzo[a,d]cycloheptene-5-propanamine, 10,11-dihydro-N,N,β-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5585-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butriptyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-[10,11-dihydro-β-methyl-5H-dibenzo[a,d]cycloheptene-5-propyl]di(methyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTRIPTYLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ2H8658W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Butriptyline Hydrochloride compared to other tricyclic antidepressants like Imipramine Hydrochloride?
A1: A double-blind trial demonstrated that this compound was significantly more effective than Imipramine Hydrochloride in alleviating symptoms of non-psychotic depression. Patients treated with this compound showed greater improvement in measures of depression, anxiety, and side effects. []
Q2: What is the mechanism of action of this compound in treating depression?
A2: While the exact mechanism is not fully understood, this compound, like other tricyclic antidepressants, is thought to exert its therapeutic effects by increasing the levels of norepinephrine and serotonin in the brain. This is likely achieved by inhibiting the reuptake of these neurotransmitters at the synapse. []
Q3: How does the sustained-release formulation of this compound differ from the conventional formulation?
A3: The sustained-release formulation of this compound exhibits a longer time to reach maximum concentration (Tmax) and a lower peak concentration (Cmax) compared to the conventional formulation. This suggests a slower and more sustained release of the drug into the bloodstream, potentially leading to improved patient compliance and reduced side effects. []
Q4: What is the bioavailability of this compound and how is it affected by the sustained-release formulation?
A4: While the exact bioavailability of this compound is not specified in the provided research, the sustained-release formulation does not significantly alter the overall bioavailability compared to the conventional formulation. This indicates that despite the different release profiles, both formulations ultimately deliver a comparable amount of the drug to the systemic circulation. []
Q5: Has this compound been studied in general practice settings?
A5: Yes, a multi-center open study conducted in general practice settings assessed the efficacy and side effects of this compound in treating non-psychotic depression. The study reported a good or fair response to treatment in a significant proportion of patients. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)




